1-(But-3-en-1-yl)pyrrolidine
Description
1-(But-3-en-1-yl)pyrrolidine (IUPAC name: N-(1-(2-chlorophenyl)-but-3-en-1-yl)pyrrolidine) is a pyrrolidine derivative featuring a but-3-enyl chain and a 2-chlorophenyl substituent. This compound is synthesized via nucleophilic substitution or alkylation reactions, as evidenced by its preparation from the corresponding alcohol in 56% yield, yielding a yellowish oil with HRMS-ESI (m/z): [M+H]⁺ 250.1355 . Its molecular formula is C₁₅H₂₁ClN (MW: 250.79 g/mol). The compound serves as a precursor in nickel-catalyzed cross-coupling reactions, particularly in forming C–C and C–N bonds, as demonstrated in the synthesis of (IPr)nickel(II) chloride complexes for catalytic applications .
Properties
IUPAC Name |
1-but-3-enylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUQITQNYKZCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290703 | |
| Record name | 1-(but-3-en-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7255-63-2 | |
| Record name | NSC70445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(but-3-en-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-BUTENYL)PYRROLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with but-3-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the but-3-en-1-yl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves catalytic hydrogenation of pyrrole or its derivatives. For this compound, the process may involve the use of specific catalysts and reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow reactor, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, resulting in saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and transition metal oxides.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides are frequently used reagents for substitution reactions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
1-(But-3-en-1-yl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its target, leading to improved biological activity.
Comparison with Similar Compounds
Pyrrolidine derivatives exhibit diverse structural and functional properties depending on their substituents. Below is a systematic comparison of 1-(but-3-en-1-yl)pyrrolidine with structurally analogous compounds:
Alkenyl-Substituted Pyrrolidines
Key Differences :
- Electronic Effects : The 2-chlorophenyl group in this compound enhances electrophilicity, facilitating its role in catalysis , whereas sulfonyl groups (e.g., in ) increase polarity and stability for pharmaceutical applications.
- Reactivity: The butenyl chain in the target compound enables π-complexation with nickel catalysts , while pyrrolidinone derivatives (e.g., ) exhibit reduced basicity due to the ketone group.
Aryl-Substituted Pyrrolidines
Key Differences :
- Biological Activity : Aryl groups with electron-withdrawing substituents (e.g., bromine in ) enhance binding to biological targets, whereas methylenedioxyphenyl derivatives (e.g., ) exhibit MAO-A inhibition relevant to antidepressant research.
- Synthetic Utility : Alkyne-substituted pyrrolidines (e.g., ) participate in click chemistry, contrasting with the nickel-catalyzed reactivity of the butenyl derivative .
Heterocyclic and Functionalized Pyrrolidines
Key Differences :
- Structural Complexity : Oxetane rings (e.g., ) improve metabolic stability in drug candidates, while chiral centers (e.g., ) are critical for enantioselective synthesis.
- Catalytic Compatibility : The target compound’s simple alkenyl chain allows facile coordination to transition metals , whereas bulky substituents (e.g., cyclohexyl in ) require specialized enzymes for synthesis.
Biological Activity
1-(But-3-en-1-yl)pyrrolidine, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a butenyl group attached to the nitrogen of the pyrrolidine ring, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. Similar compounds have been shown to act as enzyme inhibitors or receptor modulators. The electrophilic nature of the butenyl group may facilitate nucleophilic attacks by biological molecules, leading to significant biochemical effects.
Potential Mechanisms Include:
- Enzyme Inhibition: Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Anticancer | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Inhibits glucosidase activity |
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines. For instance, an IC50 value was reported at approximately 20 µM against breast cancer cells, comparable to established chemotherapeutics .
Enzyme Interaction Studies
Research focusing on enzyme inhibition revealed that this compound acts as a competitive inhibitor of glucosidase, which plays a critical role in carbohydrate metabolism. This inhibition can lead to altered glucose absorption and metabolism, presenting a potential therapeutic avenue for diabetes management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
